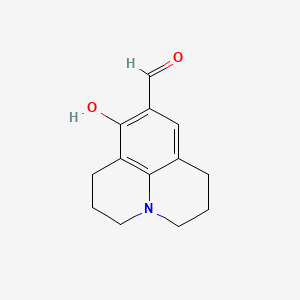

9-Formyl-8-julolidinol

Description

Propriétés

IUPAC Name |

6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZXBDYODHLZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069743 | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-33-7 | |

| Record name | 8-Hydroxyjulolidine-9-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Formyl-8-julolidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FORMYL-8-JULOLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Formyl-8-julolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9-Formyl-8-julolidinol, a heterocyclic aromatic aldehyde. The information presented herein is intended to support research and development activities by providing detailed data on its physical and chemical characteristics, spectroscopic profile, synthesis, and purification.

Chemical and Physical Properties

This compound, also known as 8-Hydroxyjulolidine-9-carboxaldehyde, is a pale green crystalline powder.[1] It is a derivative of julolidine, characterized by the presence of a formyl group and a hydroxyl group on the aromatic ring. This substitution pattern imparts specific chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2][3][4][5] |

| Molecular Weight | 217.26 g/mol | [3][4][6] |

| CAS Number | 63149-33-7 | [1][2][3] |

| Appearance | Pale green powder/crystal | [1][3] |

| Melting Point | 67-77 °C | [1] |

| 69-73 °C | [3] | |

| 71-75 °C | [4] | |

| Boiling Point (Predicted) | 417.3 ± 45.0 °C | [3] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 9.47 ± 0.20 | [3] |

| InChI | InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | [3][6] |

| InChIKey | NRZXBDYODHLZBF-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | [2][3][6] |

| Solubility | Soluble in DMSO and DMF | [4] |

Computed Properties (from PubChem CID: 113099)[6]

| Property | Value |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 217.110278721 Da |

| Monoisotopic Mass | 217.110278721 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 281 |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While raw spectral data is not publicly available in all cases, the following table summarizes the available information and sources.

Table 2: Spectroscopic Data for this compound

| Technique | Data Source / Instrument | Key Information | Source(s) |

| FTIR | Bruker Tensor 27 FT-IR (KBr pellet) | Conforms to structure | [1][6][7] |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | Data available on SpectraBase | [6] |

| ¹H NMR | - | Identity confirmed by ¹H-NMR | [4] |

| GC-MS | - | Mass spectrum available on SpectraBase | [6] |

| UV-Vis | - | No specific data found in searches. Phenolic aldehydes typically show strong π → π* transitions. | [8] |

Experimental Protocols

3.1. Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of 8-hydroxyjulolidine.[3]

Materials:

-

8-Hydroxyjulolidine (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (or other Vilsmeier reagents like phosphorus trichloride)[3]

-

Toluene/Ethyl acetate (for chromatography)

-

Water

Procedure:

-

In a flask maintained at a low temperature (e.g., 0-4 °C), slowly add phosphorus oxychloride (or a similar reagent) to N,N-dimethylformamide with stirring.[3]

-

To this Vilsmeier reagent, add a solution of 8-hydroxyjulolidine in DMF dropwise, maintaining the low temperature.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period, then heat to facilitate the reaction (e.g., 100 °C for 30 minutes).[3]

-

Upon completion, cool the mixture and carefully quench the reaction by adding it to cold water or ice.[3]

-

A precipitate of the crude product should form. Stir the aqueous mixture to ensure complete precipitation.[3]

-

Collect the precipitate by filtration and wash it thoroughly with water.[3]

-

Dry the crude product.

3.2. Purification

The crude this compound can be purified by column chromatography on silica gel.[3]

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of toluene and ethyl acetate (e.g., 2:1 v/v).[3]

-

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound has been utilized as a chemical probe for the detection of biologically relevant species. It is a key reactant in the development of an iminocoumarin-based zinc sensor, which can be used for ratiometric fluorescence imaging.[3] Additionally, it serves as a probe for the pH-sensitive detection of hydrogen sulfide and silicate in aqueous solutions and has been used to detect sulfide in living cells.[4] Its utility extends to being an intermediate and building block for synthesizing coumarins and other fluorescent compounds, as well as small molecule inhibitors.[4]

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of this compound in specific biological signaling pathways. Its biological applications reported so far are primarily as a synthetic building block and a fluorescent probe. Further research is required to elucidate any potential interactions with cellular signaling cascades.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, dark place at room temperature.[3] For long-term storage, refrigeration at +4°C is recommended, and it should be protected from light and moisture.[4] It is stable for at least two years under these conditions.[4]

References

- 1. 9-Formyl-8-hydroxyjulolidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 9-Julolidinylcarboxaldehyde | C13H15NO | CID 98700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-HYDROXYJULOLIDINE-9-ALDEHYDE | 63149-33-7 [chemicalbook.com]

- 4. chemodex.com [chemodex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C13H15NO2 | CID 113099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 9-Formyl-8-hydroxyjulolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: 9-Formyl-8-julolidinol (CAS No. 63149-33-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Formyl-8-julolidinol, a heterocyclic aromatic aldehyde. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in scientific research and drug development. This document is intended to be a valuable resource for professionals requiring in-depth technical information on this compound.

Chemical and Physical Properties

This compound, also known as 8-Hydroxyjulolidine-9-aldehyde or 9-Formyl-8-hydroxyjulolidine, is a solid, pale green powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63149-33-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2][3][4][5] |

| Molecular Weight | 217.26 g/mol | [2][3][4][5] |

| Appearance | Pale green powder | [1] |

| Melting Point | 67.0-77.0 °C | [1] |

| Purity | ≥97% | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. The following protocol is a representative example.

Experimental Protocol: Vilsmeier-Haack Formylation of 8-Hydroxyjulolidine

Materials:

-

8-Hydroxyjulolidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Toluene

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a flask maintained at 4 °C, slowly add phosphorus oxychloride (2.7 mL, 4.4 g, 29 mmol) dropwise to N,N-dimethylformamide (10 mL) over a period of 15 minutes.

-

To this mixture, add a solution of 8-hydroxyjulolidine (5.15 g, 26.9 mmol) in DMF (5 mL) dropwise over 10 minutes.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Add 30 mL of water to the stirring dark solution.

-

Stir the aqueous mixture for 1.5 hours, during which a blue-green precipitate will form.

-

Collect the precipitate by filtration and wash it with water.

-

Dry the crude product.

-

Purify the crude product by silica gel column chromatography using a toluene/ethyl acetate (2:1 v/v) mixture as the eluent.

-

The final product is obtained with a high yield.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of fluorescent probes and other functional molecules.

Fluorescent Probes

The julolidine moiety is known for its strong electron-donating properties, which makes it an excellent component in the design of fluorescent dyes. This compound has been utilized as a key intermediate in the synthesis of fluorescent probes for the detection of biologically relevant species.

One notable application is in the development of a probe for hydrogen sulfide (H₂S). The aldehyde group of this compound can react with H₂S, leading to a change in the fluorescence properties of the molecule, enabling the detection of H₂S in living cells.

Synthesis of Coumarins and Other Heterocycles

The formyl group of this compound is a reactive handle that can participate in various chemical transformations. It can be used in condensation reactions to construct more complex heterocyclic systems, such as coumarins. Coumarins are an important class of compounds with diverse biological activities and applications as fluorescent labels and laser dyes.

General Reaction Scheme for Coumarin Synthesis:

Caption: General pathway for coumarin synthesis.

Future Perspectives

The unique electronic and photophysical properties of the julolidine scaffold, combined with the reactive formyl group, make this compound a valuable platform for the development of novel functional molecules. Future research may focus on:

-

Drug Discovery: The use of this compound as a starting material for the synthesis of novel drug candidates. The rigid, fused ring system of julolidine can serve as a scaffold for designing molecules with specific biological targets.

-

Advanced Materials: Incorporation of the this compound core into larger conjugated systems could lead to new materials with interesting optical and electronic properties for applications in organic electronics and photonics.

-

Biosensors: Further development of more sophisticated and selective fluorescent probes for various analytes of biological and environmental importance.

While the direct involvement of this compound in specific signaling pathways has not been extensively documented, its utility as a building block for biologically active molecules suggests that its derivatives could be designed to interact with various cellular targets. The development of such derivatives is a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-HYDROXYJULOLIDINE-9-ALDEHYDE | 63149-33-7 [chemicalbook.com]

- 3. This compound | C13H15NO2 | CID 113099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemodex.com [chemodex.com]

- 5. CN102731498B - Method for preparing 8-hydroxy julolidine and derivative thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 9-Formyl-8-julolidinol: Synthesis, Structure, and Application in Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyl-8-julolidinol, also known as 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde, is a heterocyclic aromatic aldehyde. Its rigid, planar julolidine core imparts unique photophysical properties, making it a valuable building block in the synthesis of fluorescent probes and other functional dyes. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key applications, with a focus on detailed experimental protocols and data for researchers in chemistry and drug development.

Molecular Structure and Properties

This compound is a solid, typically appearing as a pale green or grey to green powder.[1][2] Its core structure is the tricyclic julolidine system, with a hydroxyl and a formyl group substituted on the aromatic ring. This substitution pattern is key to its utility as a precursor for various condensation reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₂ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| CAS Number | 63149-33-7 | [3] |

| Melting Point | 67-77 °C | [1] |

| Appearance | Pale green powder | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The data confirms the planar nature of the aromatic system and the specific bond lengths and angles of the molecule. This information is crucial for computational modeling and understanding its reactivity.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/c 1 | |

| a (Å) | 8.546 | |

| b (Å) | 9.137 | |

| c (Å) | 13.662 | |

| β (°) | 95.984 |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 8-hydroxyjulolidine. This reaction introduces a formyl group onto the electron-rich aromatic ring of the julolidine core.

Reaction Scheme:

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (e.g., 10 equivalents) in an ice bath. To this, add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Formylation Reaction: Dissolve 8-hydroxyjulolidine (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. The reaction mixture is then heated to 60-70 °C and stirred for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield pure this compound.

Synthesis of a Fluorescent Probe for Hydrogen Sulfide

This compound is a key intermediate in the synthesis of fluorescent probes. For example, it can be used to create probes for the detection of hydrogen sulfide (H₂S), a biologically important signaling molecule. The following is a representative protocol for the synthesis of a coumarin-based H₂S probe.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an activated methylene compound (e.g., 2-cyano-N,N-diethylacetamide, 1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the solution.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, cool the reaction mixture to room temperature. The coumarin product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic proton, the aldehydic proton (typically downfield, ~9-10 ppm), and the aliphatic protons of the julolidine ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (downfield, ~190 ppm), the aromatic carbons, and the aliphatic carbons of the julolidine structure. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3200-3400 cm⁻¹), the aromatic C-H bonds, and the carbonyl (C=O) group of the aldehyde (~1650-1680 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217.26). |

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Logical Relationship: Mechanism of H₂S Detection

Fluorescent probes derived from this compound can be designed to detect H₂S through a reaction that leads to a change in their fluorescence properties. The diagram below illustrates the general principle.

References

- 1. researchgate.net [researchgate.net]

- 2. International Scientific and Vocational Studies Journal » Submission » Crystal Structure of Zwitterionic (E)-9-(((3-hydroxyphenyl)iminio)methyl)-1,2,3,5,6,7- Hexahydropyrido[3,2,1-ij]Quinolin-8-Olate [dergipark.org.tr]

- 3. growingscience.com [growingscience.com]

Spectroscopic Profile of 9-Formyl-8-julolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Formyl-8-julolidinol (also known as 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde), a versatile building block in the synthesis of fluorescent probes and other advanced materials. This document collates available quantitative spectroscopic data and presents detailed experimental protocols for its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural and electronic properties.

| Physical and Chemical Properties | |

| Chemical Formula | C₁₃H₁₅NO₂[1] |

| Molecular Weight | 217.26 g/mol [1] |

| CAS Number | 63149-33-7 |

| Appearance | Pale green powder[2] |

| Melting Point | 72-74 °C[3] |

| Crystallographic Data | |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.546 |

| b (Å) | 9.137 |

| c (Å) | 13.662 |

| α (°) | 90 |

| β (°) | 95.984 |

| γ (°) | 90 |

| Volume (ų) | 1060.5 |

| Z | 4 |

| Crystal data obtained from the work of Faizi, et al. (2017).[1][4] |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below, based on available literature.

Synthesis of this compound

The synthesis of 9-Formyl-8-julidinol is typically achieved through the Vilsmeier-Haack reaction, starting from 8-hydroxyjulolidine.

Materials:

-

8-Hydroxyjulolidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of phosphorus oxychloride in DMF is prepared at low temperature (typically 0-5 °C).

-

A solution of 8-hydroxyjulolidine in DMF is added dropwise to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent, such as ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of toluene and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse programs are used.

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or prepared according to the requirements for GC-MS.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

-

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to further support the structure.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹). Characteristic peaks for the functional groups (e.g., O-H, C=O, C-N, aromatic C-H) are identified.

UV-Visible (UV-Vis) Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined. For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Data Acquisition: The emission spectrum is recorded by exciting the sample at or near its λmax. An excitation spectrum can also be recorded.

-

Data Analysis: The wavelength of maximum emission (λem) is determined. The Stokes shift is calculated as the difference between the λmax of emission and absorption. The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore.

X-ray Crystallography

-

Instrumentation: A single-crystal X-ray diffractometer is used.

-

Sample Preparation: Single crystals of suitable quality are grown by slow evaporation of a solvent from a concentrated solution of the compound.

-

Data Collection and Structure Refinement: The crystal is mounted on the diffractometer, and diffraction data are collected. The crystal structure is solved and refined using specialized software.

-

Data Analysis: The analysis provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.[4]

References

- 1. This compound | C13H15NO2 | CID 113099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Formyl-8-hydroxyjulolidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 9-Formyl-8-hydroxyjulolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 9-Formyl-8-julolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 9-Formyl-8-julolidinol. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed, generalized experimental protocols for determining these crucial physicochemical properties. These methodologies are based on established industry standards and scientific principles, enabling researchers to conduct their own assessments.

Core Concepts: Solubility and Stability

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is typically expressed as the maximum amount of solute that can dissolve in a certain amount of solvent at a specific temperature. In drug development, solubility is a critical factor influencing a drug's formulation, bioavailability, and route of administration.

Stability refers to the capacity of a chemical compound to resist chemical change or decomposition. Factors that can affect the stability of a substance include temperature, humidity, light, and pH. Understanding the stability of a compound is paramount in drug development to ensure its safety, efficacy, and shelf-life.

Solubility of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative information has been reported by various chemical suppliers.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

This information is based on data provided by chemical suppliers and should be confirmed by quantitative experimental analysis.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound.

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound powder

-

A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, various buffers of different pH)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 9-Formyl-8-julidinol.

-

Prepare a calibration curve using standard solutions of 9-Formyl-8-julidinol of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of 9-Formyl-8-julidinol in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

General Workflow for Solubility Determination

Stability of this compound

The stability of a compound is a critical parameter that influences its handling, storage, and shelf-life.

Known Stability Information

Based on supplier data, the following stability information for this compound is available.

| Parameter | Recommendation |

| Storage Temperature | +4°C |

| Shelf Life | Stable for at least 2 years upon receipt when stored properly.[1] |

| Handling Advice | Protect from light and moisture.[1] |

This information provides a general guideline. Comprehensive stability studies under various conditions are recommended for a complete stability profile.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The following protocol outlines a general approach for assessing the chemical stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Materials:

-

This compound (solid and in solution)

-

Forced degradation reagents:

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for acid and base hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

-

Controlled environment chambers (for temperature, humidity, and photostability testing)

-

Amber vials

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

References

- 1. chemodex.com [chemodex.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. mastercontrol.com [mastercontrol.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Applications of 9-Formyl-8-julolidinol in Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyl-8-julolidinol, a derivative of the julolidine scaffold, has emerged as a versatile building block in the design of novel fluorescent probes. Its unique photophysical properties, characterized by a rigid, planar structure and strong electron-donating capabilities, make it an excellent fluorophore for the development of sensitive and selective sensors for a variety of analytes. This technical guide provides a comprehensive overview of the applications of this compound in fluorescence, with a focus on its use in the detection of metal ions. The guide details the synthetic methodologies, photophysical properties, and sensing mechanisms of these probes, offering valuable insights for researchers in chemistry, biology, and materials science.

Core Applications: Fluorescent Chemosensors for Metal Ion Detection

Derivatives of this compound, particularly Schiff bases, have demonstrated remarkable efficacy as chemosensors for various metal ions. The underlying sensing mechanism often involves a process known as chelation-enhanced fluorescence (CHEF). In the unbound state, the probe may exhibit low fluorescence due to non-radiative decay pathways such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon chelation with a target metal ion, these non-radiative pathways are often suppressed, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as a "turn-on" response. The specificity of these probes for particular metal ions is dictated by the nature of the chelating moiety and the coordination geometry of the resulting metal complex.

Quantitative Data Summary

The following table summarizes the key quantitative data for various fluorescent probes derived from this compound.

| Probe Name | Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Binding Stoichiometry (Probe:Analyte) | Solvent System |

| ABJ-MS | Free Probe | - | 530 | 0.005 | - | - | DMSO/H₂O (1:4, v/v) |

| Al³⁺ | - | 490 | 0.107 | 9.07 x 10⁻⁷ M | 2:1 | DMSO/H₂O (1:4, v/v) | |

| Fe³⁺ | - | 440 | 0.010 | 2.69 x 10⁻⁷ M | 2:1 | DMSO/H₂O (1:4, v/v) | |

| Zn²⁺ | - | 502 | 0.040 | - | 1:1 | DMSO/H₂O (1:4, v/v) | |

| Ag⁺ | - | 430 | 0.024 | - | 1:1 | DMSO/H₂O (1:4, v/v) | |

| Cu²⁺ | - | - | Quenched | - | 1:1 | DMSO/H₂O (1:4, v/v) | |

| L1 | Free Probe | - | - | 0.00174 | - | - | Ethanol |

| Zn²⁺ | - | - | 0.00230 | 1.61 µM | - | Ethanol | |

| Receptor 1 | Free Probe | 410 | 483 | 0.035 | - | - | bis-tris buffer/methanol (999:1, v/v) |

| Al³⁺ | 410 | 483 | 0.502 | - | - | bis-tris buffer/methanol (999:1, v/v) |

Experimental Protocols

Synthesis of Schiff Base Probe ABJ-MS

This protocol describes the synthesis of a versatile mono-Schiff base probe (ABJ-MS) from this compound for the detection of multiple metal ions.

Materials:

-

9-Formyl-8-hydroxyjulolidine (1 equivalent)

-

o-Phenylenediamine (1 equivalent)

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve o-phenylenediamine in anhydrous ethanol in a round-bottom flask.

-

Add a solution of 9-formyl-8-hydroxyjulolidine in anhydrous ethanol to the flask.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate, the ABJ-MS probe, is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified probe under vacuum.

-

Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Fluorescence Titration for Metal Ion Sensing

This protocol outlines the general procedure for evaluating the fluorescence response of a this compound-based probe towards metal ions.

Materials:

-

Stock solution of the fluorescent probe (e.g., ABJ-MS) in a suitable solvent (e.g., DMSO).

-

Stock solutions of various metal perchlorate or nitrate salts in deionized water or a suitable buffer.

-

Solvent system for the experiment (e.g., DMSO/H₂O mixture).

Procedure:

-

Prepare a series of solutions of the fluorescent probe at a fixed concentration in the chosen solvent system in cuvettes.

-

Record the initial fluorescence spectrum of the probe solution.

-

Incrementally add small aliquots of the metal ion stock solution to the probe solution.

-

After each addition, thoroughly mix the solution and allow it to equilibrate.

-

Record the fluorescence emission spectrum after each addition of the metal ion.

-

Observe the changes in fluorescence intensity and/or the emission wavelength.

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and calculate the binding constant.

-

The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations.

Signaling Pathways and Mechanisms

The fluorescence sensing mechanism of Schiff base probes derived from this compound is primarily based on the modulation of intramolecular charge transfer (ICT) and the inhibition of non-radiative decay pathways upon analyte binding.

General Chemosensing Mechanism

The following diagram illustrates the general principle of a "turn-on" fluorescent sensor based on this compound.

Caption: General mechanism of a "turn-on" fluorescent sensor.

In the absence of the analyte, the excited state of the this compound derivative can deactivate through efficient non-radiative pathways, resulting in weak fluorescence. Upon binding to the analyte, the electronic structure of the probe is altered. This chelation event can restrict intramolecular rotations and vibrations, and inhibit processes like PET and ESIPT. Consequently, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in the fluorescence quantum yield. The specific changes in the emission wavelength are dependent on how the analyte interaction modifies the intramolecular charge transfer character of the excited state.

Experimental Workflow for Sensor Evaluation

The logical workflow for the synthesis and evaluation of a new fluorescent sensor based on this compound is depicted below.

Caption: Workflow for fluorescent sensor development.

This systematic process ensures the successful development and validation of a new fluorescent probe, from the initial design concept to its final application as a reliable analytical tool.

Conclusion

This compound has proven to be a valuable and versatile platform for the construction of highly sensitive and selective fluorescent probes. Its derivatives, particularly Schiff bases, have shown great promise in the detection of a wide range of metal ions, with the potential for applications in environmental monitoring, biological imaging, and diagnostics. The straightforward synthesis, tunable photophysical properties, and clear "turn-on" signaling mechanisms make these compounds attractive candidates for further research and development in the field of fluorescence sensing. Future work in this area may focus on expanding the scope of detectable analytes to include biologically important molecules and exploring their applications in more complex biological systems and in the development of advanced materials.

The Chemistry and Application of Julolidine Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, synthesis, and diverse applications of julolidine aldehydes. These heterocyclic compounds, characterized by a rigid, fused ring system and a reactive aldehyde group, have garnered significant interest in various scientific and technological fields. Their unique photophysical properties and synthetic versatility make them valuable building blocks in the development of fluorescent probes, pharmaceuticals, and advanced materials.

Discovery and Historical Development

The journey of julolidine and its derivatives began in the late 19th century. The parent compound, julolidine, was first synthesized by G. Pinkus in 1892.[1] Over the years, various synthetic methodologies have been developed to construct the core julolidine structure, which is formally known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.[1][2]

The introduction of the aldehyde functionality at the 9-position of the julolidine ring marked a significant advancement, expanding the synthetic utility of this heterocyclic scaffold. This key transformation is often achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[3] The resulting 9-julolidinecarboxaldehyde, also referred to as 9-formyljulolidine, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.[2][4]

Synthesis of Julolidine and its Aldehydes

The following sections provide detailed experimental protocols for the synthesis of julolidine and 9-julolidinecarboxaldehyde.

Synthesis of Julolidine

Several methods for the synthesis of julolidine have been reported.[5] One classical and still widely used approach involves the reaction of tetrahydroquinoline with trimethylene chlorobromide.[2][5]

Experimental Protocol: Synthesis of Julolidine [5]

-

Reactants:

-

Tetrahydroquinoline (0.5 mole)

-

Trimethylene chlorobromide (400 g)

-

-

Procedure:

-

A mixture of tetrahydroquinoline and trimethylene chlorobromide is placed in a 1-liter round-bottomed flask equipped with a reflux condenser.

-

The reaction mixture is heated in an oil bath at 150–160°C for 20 hours in a fume hood.

-

After cooling, a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water is added.

-

Excess trimethylene chlorobromide is removed by steam distillation.

-

The acidic residue is made alkaline with a 40% sodium hydroxide solution (approximately 75 ml).

-

The julolidine is extracted with two 150-ml portions of ether.

-

The combined ethereal solution is washed with 150 ml of water and dried over sodium hydroxide pellets.

-

The ether is evaporated, and the residue is distilled under reduced pressure.

-

-

Purification and Yield:

-

The fraction boiling at 105–110°C/1 mm is collected.

-

The product solidifies upon cooling, with a melting point of 39–40°C.

-

The typical yield is 67–70 g (77–81%).

-

The product may develop a red color upon standing and can be purified by recrystallization from hexane after treatment with activated carbon.

-

Synthesis of 9-Julolidinecarboxaldehyde

The formylation of julolidine to yield 9-julolidinecarboxaldehyde is commonly achieved using the Vilsmeier-Haack reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of 9-Julolidinecarboxaldehyde [3]

-

Reactants:

-

Julolidine (19 g)

-

Phosphorus oxychloride (16 ml, ~26.3 g)

-

N,N-Dimethylformamide (DMF) (45 ml)

-

Sodium acetate (150 g)

-

-

Procedure:

-

N,N-Dimethylformamide is added to a round-bottom flask fitted with a magnetic stirrer, dropping funnel, and a Claisen head with a drying tube.

-

The flask is flushed with dry nitrogen and cooled in a dry ice/isopropyl alcohol bath.

-

Phosphorus oxychloride is added to the cooled DMF.

-

After 10 minutes, julolidine is added dropwise with stirring.

-

The reaction mixture is stirred for an additional 15 minutes after the addition is complete.

-

The mixture is then heated on a steam bath for 2 hours.

-

The reaction mixture is poured into a slurry of approximately 400 ml of crushed ice and water.

-

The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 ml of water.

-

-

Purification and Yield:

-

The precipitated aldehyde is collected by filtration.

-

The filtrate is kept at 0°C overnight to collect any additional precipitate.

-

The combined precipitates are treated with activated charcoal and recrystallized from an ethanol/water mixture.

-

This procedure yields approximately 21.2 g (96%) of 9-julolidinecarboxaldehyde as light yellow needles with a melting point of 81-82°C.

-

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for julolidine and 9-julolidinecarboxaldehyde.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Julolidine | 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | 479-59-4 | C₁₂H₁₅N | 173.259 | 39–40[5] |

| 9-Julolidinecarboxaldehyde | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | 33985-71-6 | C₁₃H₁₅NO | 201.26 | 81–82[3] |

Table 2: Computational Chemistry Data for 9-Julolidinecarboxaldehyde [6]

| Property | Value |

| TPSA (Topological Polar Surface Area) | 20.31 |

| LogP | 2.1979 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Key Reactions and Mechanistic Diagrams

The synthesis of julolidine aldehydes and their subsequent reactions are central to their utility. The following diagrams illustrate these key chemical transformations.

Caption: Vilsmeier-Haack formylation of julolidine.

Caption: Classical synthesis of julolidine.

Applications in Research and Development

The unique structural and electronic properties of julolidine aldehydes make them valuable in a range of applications, from biological imaging to materials science.

Fluorescent Probes and Chemosensors

Julolidine and its derivatives are known for their fluorescence properties.[2][7] The rigid structure of the julolidine moiety minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. The aldehyde group provides a convenient handle for conjugating the julolidine fluorophore to other molecules, enabling the development of fluorescent probes.[4]

For instance, julolidine aldehyde has been used to create Schiff base fluorescent chemosensors for the detection of metal ions, such as Zn²⁺.[8] The binding of the target ion to the sensor molecule modulates the electronic structure of the fluorophore, resulting in a detectable change in the fluorescence signal.[8]

Caption: Workflow for a julolidine-based fluorescent sensor.

Pharmaceutical and Drug Development

9-Julolidinecarboxaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents.[4] Its derivatives have been explored for their potential as antidepressants and tranquilizers.[1] The rigid julolidine scaffold can be used to orient pharmacophoric groups in a specific and constrained conformation, which can be advantageous for binding to biological targets. The aldehyde group allows for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the resulting compounds.[4]

Organic Synthesis and Materials Science

In organic synthesis, 9-julolidinecarboxaldehyde is a versatile building block for constructing more complex molecules.[4] It can undergo a variety of reactions typical of aldehydes, such as condensation, oxidation, and the formation of imines and thioamides.[2][9] These reactions have been utilized to create novel dyes, nonlinear optical materials, and photoconductive materials.[1][2] The strong electron-donating nature of the julolidine nitrogen makes its derivatives particularly useful in the design of push-pull chromophores for applications in organic electronics.[7]

Biological Interactions and Significance

While specific signaling pathways for julolidine aldehydes are not extensively documented, the biological activity of aldehydes, in general, is well-studied. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with nucleic acids.[10] This reactivity underlies both the therapeutic potential and the potential toxicity of aldehyde-containing compounds.[10][11][12]

The interaction of aldehydes with cellular components can lead to a range of biological effects, from the modulation of enzyme activity to the induction of oxidative stress and inflammatory responses.[11][12] The specific biological effects of julolidine aldehydes will depend on their reactivity, concentration, and cellular targets. Further research is needed to fully elucidate the biological roles and potential therapeutic applications of this class of compounds.

Caption: General reactivity of aldehydes with biomolecules.

References

- 1. Julolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition and its Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sfrbm.org [sfrbm.org]

- 12. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 9-Formyl-8-julolidinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 9-Formyl-8-julolidinol with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of novel coumarin derivatives, fluorescent probes, and other biologically active molecules.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is widely employed in organic synthesis to produce α,β-unsaturated compounds.[3][4] In the case of this compound, which is a derivative of salicylaldehyde, the initial Knoevenagel product can undergo a subsequent intramolecular cyclization to form a julolidine-fused coumarin, a scaffold of significant interest in medicinal chemistry and materials science.

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound with various active methylene compounds is presented below. The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration.

Caption: General Knoevenagel condensation of 9-Formyl-8-julidinol.

Data Presentation: Reactants and Expected Products

The following table summarizes the expected products from the Knoevenagel condensation of this compound with common active methylene compounds, along with typical reaction conditions and expected yields based on analogous reactions.

| Active Methylene Compound | Product Structure | Catalyst (Typical) | Solvent (Typical) | Reaction Time (Typical) | Yield (Expected Range) |

| Malononitrile | 2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malononitrile | Piperidine or DBU | Ethanol | 1-4 hours | 85-95% |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylate | Piperidine | Ethanol | 2-6 hours | 70-85% |

| Cyanoacetic Acid | 2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid | Ammonium Acetate | Toluene | 4-8 hours | 60-75% |

| Diethyl Malonate | Diethyl 2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malonate | Piperidine | Ethanol | 6-12 hours | ~75%[5] |

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)malononitrile.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (20 mL per gram of aldehyde)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a round-bottom flask, add this compound and malononitrile.

-

Add ethanol to the flask and stir the mixture at room temperature until the solids are dissolved.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using TLC.

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the crude product with cold ethanol and then with distilled water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Dry the product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylate.

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.2 eq)

-

Piperidine (0.1 eq)

-

Ethanol (25 mL per gram of aldehyde)

-

Round-bottom flask with a Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound and ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction can be collected in the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product using spectroscopic techniques.

Signaling Pathways and Experimental Workflows

General Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of equilibrium steps. The base catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give an aldol-type addition product, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Knoevenagel condensation products of this compound.

Caption: Experimental workflow for Knoevenagel condensation.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. bhu.ac.in [bhu.ac.in]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Synthesis and Utilization of Fluorescent Probes Derived from 9-Formyl-8-julolidinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorescent probes from the versatile building block, 9-Formyl-8-julolidinol. This compound serves as a platform for creating a variety of probes for detecting metal ions, anions, biomolecules, and changes in micro-environmental properties such as viscosity. The methodologies described herein are based on robust and widely utilized chemical transformations, primarily Schiff base condensation and Knoevenagel condensation.

Introduction to this compound in Fluorescent Probe Design

This compound is an aromatic aldehyde featuring the julolidine moiety, a rigid, electron-donating structure. This inherent characteristic makes it an excellent fluorophore scaffold. The formyl group at the 9-position provides a reactive handle for the straightforward introduction of various recognition moieties, allowing for the targeted design of fluorescent probes. The fluorescence properties of the resulting probes can be modulated based on the interaction of the recognition unit with the target analyte, leading to "turn-on," "turn-off," or ratiometric fluorescent responses.

Core Synthetic Strategies

The primary synthetic routes for derivatizing this compound into fluorescent probes involve two key reactions:

-

Schiff Base Condensation: The reaction of the aldehyde with primary amines to form imines (Schiff bases). This is a versatile method for introducing a wide range of functionalities for analyte recognition.

-

Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds, catalyzed by a base. This reaction is particularly useful for creating probes with extended π-conjugation, often leading to red-shifted absorption and emission profiles.

Section 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection (e.g., Al³⁺, Zn²⁺)

This protocol describes a general method for synthesizing a Schiff base fluorescent probe from this compound and a suitable amine-containing recognition moiety. As an example, the synthesis of a probe for aluminum (Al³⁺) or zinc (Zn²⁺) detection is outlined, where the amine component contains chelating atoms like nitrogen and oxygen.

Experimental Protocol: Synthesis of a Julolidine-Based Schiff Base Probe

Materials:

-

This compound (1 equivalent)

-

Amine-containing recognition moiety (e.g., 2-aminophenol, ethylenediamine) (1-1.2 equivalents)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

Add the amine-containing recognition moiety (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The synthesized probe should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway: Metal Ion Detection

The detection mechanism for metal ions often relies on Chelation-Enhanced Fluorescence (CHEF). In the free probe, the fluorescence may be quenched due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to the target metal ion, the chelating atoms in the recognition moiety coordinate with the metal, restricting these non-radiative pathways and leading to a significant increase in fluorescence intensity ("turn-on" response).

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Section 2: Synthesis of a Knoevenagel Condensation Product for Viscosity Sensing

This protocol details the synthesis of a fluorescent probe sensitive to changes in micro-environmental viscosity. The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, yields a "molecular rotor" whose fluorescence is dependent on its rotational freedom.

Experimental Protocol: Synthesis of a Julolidine-Based Viscosity Probe

Materials:

-

This compound (1 equivalent)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

-

Base catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Combine this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a round-bottom flask.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or a pinch of ammonium acetate).

-

The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol. For solvent-free conditions, gently heat the mixture with stirring. For reactions in solution, heat the mixture to reflux.

-

Monitor the reaction by TLC. The reaction is often rapid, completing within 1-4 hours.

-

After completion, cool the reaction mixture.

-

If the reaction was performed in a solvent, remove the solvent under reduced pressure.

-

The crude product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol). Alternatively, column chromatography can be used.

Characterization:

Confirm the structure and purity of the synthesized viscosity probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Viscosity Sensing

Julolidine-based molecular rotors operate based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around a specific single bond in the excited state, leading to a non-fluorescent TICT state and quenching the fluorescence. In high-viscosity environments, this intramolecular rotation is hindered, forcing the molecule to relax from the locally excited (LE) state via fluorescence, resulting in a significant increase in emission intensity.

Caption: Mechanism of a molecular rotor for viscosity sensing.

Data Presentation: Photophysical Properties of Representative Probes

The following tables summarize the key photophysical properties of fluorescent probes derived from this compound. This data is essential for selecting the appropriate probe for a specific application and for designing experimental parameters.

Table 1: Photophysical Properties of Julolidine-Based Schiff Base Probes for Ion Detection

| Probe Name (Target Ion) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |

| Julolidine-Schiff base (Al³⁺) | ~384 | ~440 | Varies | ~0.073 µM | [1] |

| Julolidine-Schiff base (Zn²⁺) | ~370 | ~470 | ~0.0023 | ~1.61 µM | [2] |

| Julolidine-hydrazone (Cu²⁺) | ~420 | ~530 (quenched) | - | - | [3] |

| Julolidine-Schiff base (F⁻) | ~380 | ~460 | - | - | [4] |

Table 2: Photophysical Properties of Julolidine-Based Knoevenagel Products and Other Probes

| Probe Name (Application) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Feature | Reference |

| DCVJ (Viscosity) | ~460 | ~498 | Viscosity-dependent | Molecular Rotor | [5] |

| FCVJ (Viscosity) | ~460 | ~498 | Viscosity-dependent | Membrane-compatible | [5] |

| Julolidine-azolium (RNA) | ~602 | ~635 | High in presence of RNA | Turn-on response | [6] |

| Julolidine-fluorescein (Cys) | ~538 | ~567 | - | Turn-on response |

Experimental Workflow: General Protocol for Fluorescence Measurements

This workflow outlines the general steps for utilizing a synthesized fluorescent probe for analyte detection in a solution-based assay.

Caption: General experimental workflow for fluorescence sensing.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a wide array of fluorescent probes. The straightforward synthetic modifications via Schiff base and Knoevenagel condensations allow for the rational design of probes with tailored specificities and photophysical properties. The application notes provided here offer a foundation for researchers to synthesize and utilize these powerful tools in chemical sensing, biological imaging, and drug development. For specific applications, further optimization of the probe structure and experimental conditions may be necessary.

References

- 1. Live Cell Imaging of Endogenous mRNA using RNA-Based Fluorescence “Turn-On” Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of changes in the viscosity of lipid membranes with the molecular rotor FCVJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Coumarin Synthesis using 9-Formyl-8-julolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The synthesis of novel coumarin scaffolds is a key focus in medicinal chemistry and drug discovery. The Knoevenagel condensation is a classic and versatile method for synthesizing coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound. This document provides a detailed experimental protocol for the synthesis of a julolidine-fused coumarin starting from 9-Formyl-8-julolidinol, a reaction that leverages the Knoevenagel condensation to yield a fluorescent heterocyclic system with potential applications in cellular imaging and as a pharmacological scaffold.

Principle and Mechanism

The synthesis proceeds via a Knoevenagel condensation between this compound and an active methylene compound, such as diethyl malonate. The reaction is typically catalyzed by a weak base, like piperidine. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and intramolecular cyclization (lactone formation) lead to the final coumarin product.

Experimental Protocols

Protocol 1: Synthesis of Julolidine-fused Coumarin-3-carboxylate